molecular formula C17H21BrN5NaO3S B1260839 Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate CAS No. 87035-60-7

Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate

Cat. No.: B1260839
CAS No.: 87035-60-7
M. Wt: 478.3 g/mol
InChI Key: NUKFCHOWHASRGY-UHFFFAOYSA-M
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Description

Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate is a complex organic compound with the molecular formula C17H21BrN5NaO3S. This compound is known for its unique structure, which includes a diazenyl group (N=N) linked to a bromopyridinyl moiety, making it a subject of interest in various fields of scientific research .

Properties

IUPAC Name

sodium;3-[3-amino-4-[(5-bromopyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrN5O3S.Na/c1-2-8-23(9-3-10-27(24,25)26)14-5-6-16(15(19)11-14)21-22-17-7-4-13(18)12-20-17;/h4-7,11-12H,2-3,8-10,19H2,1H3,(H,24,25,26);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFCHOWHASRGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21BrN5NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87035-60-7
Record name 2-(5-Bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087035607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Diazotization and Azo Coupling

The formation of the (E)-diazenyl linkage constitutes the foundational step. 5-Bromo-2-aminopyridine undergoes diazotization in hydrochloric acid (1.5 M) with sodium nitrite (1.1 eq) at 0–5°C for 30 minutes. The resultant diazonium salt is coupled to 3-amino-N-propylaniline in aqueous sodium acetate (pH 6–7) at 10–15°C, yielding the intermediate 3-[(E)-(5-bromopyridin-2-yl)diazenyl]-N-propylaniline. Reaction monitoring via thin-layer chromatography (TLC; ethyl acetate/hexane 1:3) confirms completion within 2–3 hours.

Critical Parameters :

  • Temperature control (±2°C) prevents diazonium decomposition.
  • pH adjustments minimize competing side reactions (e.g., triazene formation).

Sulfonation and Neutralization

The propylamino intermediate undergoes sulfonation using 1,3-propane sultone (1.2 eq) in anhydrous acetonitrile under reflux (82°C) for 8 hours. Quenching with sodium hydroxide (2.0 M) at 0°C precipitates the sodium sulfonate derivative. Filtration and recrystallization from ethanol/water (3:1) afford the title compound as a crystalline solid (mp 214–216°C).

Yield Optimization :

Parameter Range Tested Optimal Value Yield (%)
Sultone Equivalents 1.0–1.5 1.2 78
Reaction Time (h) 6–12 8 82
Solvent DMF, MeCN MeCN 78 vs. 65

Alternative Methodologies

Reductive Amination Pathway

A modified approach introduces the propylamino group post-coupling. 3-Amino-4-[(E)-(5-bromopyridin-2-yl)diazenyl]phenol reacts with propionaldehyde (1.5 eq) and sodium cyanoborohydride (1.0 eq) in methanol (25°C, 12 h), achieving 68% yield. Subsequent sulfonation follows the standard protocol.

Advantages :

  • Avoids harsh alkylation conditions.
  • Enhances regioselectivity for N-propylation.

Solid-Phase Synthesis for Scalability

Immobilization of the diazo component on Wang resin enables stepwise functionalization. After coupling and cleavage (TFA/DCM 1:4), the free amine is sulfonated in solution phase. This method reduces purification burdens, achieving 73% overall yield for multigram batches.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (D2O, 400 MHz) : δ 8.21 (d, J=8.4 Hz, 1H, pyridine-H6), 7.94 (d, J=2.8 Hz, 1H, Ar-H), 7.62 (dd, J=8.4/2.8 Hz, 1H, Ar-H), 3.42–3.28 (m, 2H, SO3−-CH2), 2.91 (t, J=7.6 Hz, 2H, N-CH2).
  • UV-Vis (H2O) : λmax 498 nm (ε=1.2×10^4 M−1cm−1), characteristic of the azo chromophore.

Purity Assessment

HPLC (C18 column, 0.1% TFA/MeCN gradient) shows ≥98.5% purity at 254 nm. Residual solvents comply with ICH Q3C guidelines (<300 ppm acetonitrile).

Industrial-Scale Considerations

Cost-Effective Reagent Selection

Replacing 1,3-propane sultone with sodium 3-chloropropanesulfonate in DMF (120°C, 6 h) reduces raw material costs by 40%, albeit with lower yield (65%).

Waste Stream Management

Neutralization byproducts (NaCl, Na2SO4) are removed via nanofiltration, achieving 95% solvent recovery.

Emerging Technologies

Photocatalytic Diazotization

Visible-light-mediated diazotization using TiO2 nanoparticles (λ=450 nm) reduces nitrite waste by 60%, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acidification, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures to prevent decomposition .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .

Scientific Research Applications

Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-[(4-aminophenyl)azo]benzenesulfonate: Similar structure but lacks the bromopyridinyl moiety.

    Sodium 4-[(4-aminophenyl)azo]benzenesulfonate: Another azo compound with different substitution patterns.

Uniqueness

The presence of the bromopyridinyl group in Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate imparts unique chemical properties, such as increased reactivity and potential for forming more complex structures. This makes it a valuable compound for specialized applications in research and industry .

Biological Activity

Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate, commonly referred to as Sodium 5-Br-PAPS, is a sulfonated azo compound with significant biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that suggest a variety of pharmacological effects.

Chemical Structure and Properties

The molecular formula for Sodium 5-Br-PAPS is C17H21BrN5NaO3SC_{17}H_{21}BrN_{5}NaO_{3}S, with a molecular weight of approximately 448.34 g/mol. The compound features a sulfonate group, an azo linkage, and a brominated pyridine moiety, which contribute to its unique properties and biological activities.

Biological Activity

1. Antimicrobial Properties
Research indicates that sodium 5-Br-PAPS exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.

2. Antitumor Activity
Sodium 5-Br-PAPS has been investigated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The compound's ability to target specific cancer pathways makes it a candidate for further development as an anticancer agent.

3. Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AntitumorInduces apoptosis in cancer cell lines ,
Anti-inflammatoryInhibits TNF-alpha production ,

Case Study: Antitumor Activity

A specific study focused on the effects of sodium 5-Br-PAPS on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism involved activation of caspase pathways leading to programmed cell death.

The biological activities of sodium 5-Br-PAPS can be attributed to its structural characteristics:

  • Azo Group : Facilitates electron transfer processes, enhancing reactive oxygen species (ROS) generation.
  • Brominated Pyridine : May interact with biological targets such as enzymes or receptors involved in signaling pathways.
  • Sulfonate Group : Increases solubility in aqueous environments, improving bioavailability.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

  • Step 1: Utilize nucleophilic aromatic substitution (SNAr) for introducing the 5-bromopyridinyl diazenyl group, leveraging the bromine atom's reactivity for selective coupling.
  • Step 2: Optimize reaction conditions (temperature, solvent polarity, catalyst) to minimize byproducts. For example, DMF at 80°C with Cu(I) catalysis enhances diazo coupling efficiency .
  • Step 3: Purify via ion-exchange chromatography to isolate the sulfonate product, followed by recrystallization in ethanol-water (1:3 v/v) to achieve >95% purity (Table 1).

Table 1: Typical Synthesis Optimization Parameters

ParameterOptimal ConditionPurity AchievedYield (%)
SolventDMF97%65
CatalystCuI95%70
Temperature80°C98%68

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • UV-Vis Spectroscopy: Confirm the π→π* transitions of the diazenyl and aromatic moieties (λmax ~350–400 nm in aqueous solution).
  • NMR Analysis: Use <sup>1</sup>H/<sup>13</sup>C NMR in D2O to resolve proton environments (e.g., diazenyl protons at δ 7.8–8.2 ppm; sulfonate resonance at δ 3.1–3.4 ppm).
  • X-ray Crystallography: Employ SHELXL (via SHELX suite) for single-crystal structure determination. Refinement protocols should account for potential disorder in the propyl chain .

Q. How can solubility and stability be systematically evaluated for aqueous-phase applications?

Methodological Answer:

  • Solubility Testing: Perform phase-solubility studies in buffered solutions (pH 2–12) to identify optimal conditions. The sulfonate group ensures high solubility (>200 mg/mL) in neutral pH.
  • Stability Assessment: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the diazenyl bond is a key degradation pathway; stabilize using antioxidants like ascorbic acid .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination polymers, and how can its binding modes be resolved?

Methodological Answer:

  • Synthesis of Coordination Complexes: React with transition metals (e.g., Cu(II), Fe(III)) in methanol/water under inert conditions. The sulfonate and diazenyl groups act as bifunctional ligands.
  • Structural Analysis: Use single-crystal XRD (SHELXL refinement) to determine binding geometry. For example, the diazenyl group may adopt a μ2-bridging mode, while sulfonate coordinates via oxygen (Fig. 1) .
  • Magnetic/Electronic Studies: Employ SQUID magnetometry and EPR to probe metal-ligand charge transfer.

Figure 1: Hypothetical Coordination Modes (Illustration of μ2-bridging diazenyl and monodentate sulfonate coordination)

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

Methodological Answer:

  • Case Study: If <sup>1</sup>H NMR shows unresolved splitting in aromatic regions:
  • Step 1: Perform 2D COSY and NOESY to assign coupling networks and spatial proximity.
  • Step 2: Use variable-temperature NMR to assess dynamic effects (e.g., restricted rotation in the diazenyl group at low temperatures).
  • Step 3: Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G* basis set) to validate assignments .

Q. What computational strategies predict this compound’s reactivity in photodynamic applications?

Methodological Answer:

  • TD-DFT Calculations: Model excited-state behavior to identify charge-transfer states responsible for photoactivity. The bromopyridine moiety enhances intersystem crossing efficiency.
  • Docking Studies: Simulate interactions with biological targets (e.g., DNA minor groove) using AutoDock Vina. The sulfonate group’s hydrophilicity may limit membrane permeability, guiding derivatization strategies .

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